Cas no 164072-22-4 (1-Propanone,1-(2-fluoro-3-hydroxyphenyl)-)
1-Propanone,1-(2-fluoro-3-hydroxyphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone,1-(2-fluoro-3-hydroxyphenyl)-
- 1-Propanone, 1-(2-fluoro-3-hydroxyphenyl)-
- 2'-Fluoro-3'-hydroxypropiophenone
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- Inchi: 1S/C9H9FO2/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2H2,1H3
- InChI Key: WHPIJKBIMLTILN-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(O)=C1F)(=O)CC
Computed Properties
- Exact Mass: 168.05867
- Monoisotopic Mass: 168.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- PSA: 37.3
1-Propanone,1-(2-fluoro-3-hydroxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015031167-250mg |
2'-Fluoro-3'-hydroxypropiophenone |
164072-22-4 | 97% | 250mg |
480.00 USD | 2021-06-17 | |
| Alichem | A015031167-500mg |
2'-Fluoro-3'-hydroxypropiophenone |
164072-22-4 | 97% | 500mg |
847.60 USD | 2021-06-17 | |
| Alichem | A015031167-1g |
2'-Fluoro-3'-hydroxypropiophenone |
164072-22-4 | 97% | 1g |
1,519.80 USD | 2021-06-17 |
1-Propanone,1-(2-fluoro-3-hydroxyphenyl)- Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1-Propanone,1-(2-fluoro-3-hydroxyphenyl)-
1-Propanone, 1-(2-Fluoro-3-Hydroxyphenyl): A Comprehensive Overview
1-Propanone, 1-(2-fluoro-3-hydroxyphenyl), also known by its CAS number 164072-22-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a propanone group with a substituted phenyl ring. The presence of both a fluorine atom and a hydroxyl group on the aromatic ring introduces interesting electronic and steric properties, making it a valuable molecule for various applications.
The chemical structure of 1-propanone, 1-(2-fluoro-3-hydroxyphenyl) consists of a central ketone group (propanone) attached to a phenyl ring that is substituted at the 2-position with a fluorine atom and at the 3-position with a hydroxyl group. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, which can influence its reactivity and solubility properties. The fluorine atom at the 2-position contributes to the molecule's stability and can act as an electron-withdrawing group, while the hydroxyl group at the 3-position introduces hydrogen bonding capabilities and increases polarity.
Recent studies have highlighted the potential of 1-propanone, 1-(2-fluoro-3-hydroxyphenyl) in drug discovery and development. Its unique structure makes it a promising candidate for use as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of anti-inflammatory agents and antioxidants. The hydroxyl group on the aromatic ring can participate in hydrogen bonding, which is crucial for interactions with biological targets such as enzymes or receptors.
In addition to its role in pharmaceuticals, 1-propanone, 1-(2-fluoro-3-hydroxyphenyl) has found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. The fluorine atom on the aromatic ring enhances the stability of these complexes under harsh conditions.
The synthesis of 1-propanone, 1-(2-fluoro-3-hydroxyphenyl) typically involves multi-step organic reactions. One common approach is through Friedel-Crafts acylation followed by hydroxylation or fluorination. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making it easier to produce this compound on a larger scale. Researchers are also exploring green chemistry approaches to minimize waste and reduce environmental impact during synthesis.
From an analytical perspective, 1-propanone, 1-(2-fluoro-3-hydroxyphenyl) has been used as a reference compound in chromatographic separations due to its distinct retention properties. Its ability to interact with both polar and non-polar stationary phases makes it useful for method development in high-performance liquid chromatography (HPLC) and gas chromatography (GC). Furthermore, its UV-vis absorption characteristics make it suitable for use in spectroscopic analyses.
In conclusion, 1-propanone, 1-(2-fluoro-3-hydroxyphenyl) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides opportunities for innovation in drug discovery, materials science, and analytical chemistry. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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